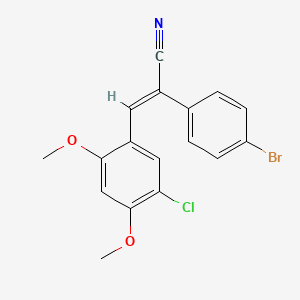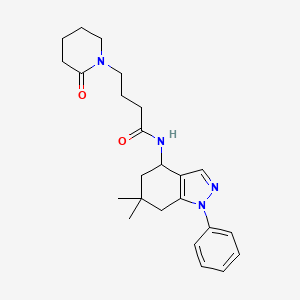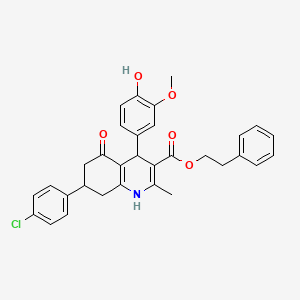![molecular formula C22H28ClNO5 B5178432 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as JNJ-7925476 and is a selective dopamine D4 receptor antagonist.
Mécanisme D'action
The mechanism of action of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is not fully understood. However, it is known to selectively bind to dopamine D4 receptors, which are primarily found in the prefrontal cortex and limbic system of the brain. By blocking these receptors, the compound may modulate the activity of dopamine in these areas, which can have a potential impact on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have a potential impact on various neurological and psychiatric disorders by selectively blocking dopamine D4 receptors. This can potentially modulate the activity of dopamine in the brain, which can have an impact on various physiological processes such as mood regulation, attention, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate in lab experiments is its selective binding to dopamine D4 receptors. This allows for more targeted research on the role of dopamine in various neurological and psychiatric disorders. However, one of the limitations is the complex synthesis process, which can make it difficult to obtain the compound in large quantities.
Orientations Futures
There are several future directions for research on 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate. One potential direction is to further investigate its potential therapeutic applications for various neurological and psychiatric disorders. Another direction is to study its potential impact on other physiological processes beyond dopamine modulation. Additionally, research can be conducted to optimize the synthesis process and increase the yield of the compound for further research.
In conclusion, this compound is a promising compound that has potential therapeutic applications for various neurological and psychiatric disorders. Its selective binding to dopamine D4 receptors allows for targeted research on the role of dopamine in these disorders. However, further research is needed to fully understand its mechanism of action and potential impact on other physiological processes.
Méthodes De Synthèse
The synthesis of 1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate is a complex process that involves multiple steps. The synthesis begins with the reaction of 2-chloro-1-naphthol with 1,4-dibromobutane to form 4-(2-chloro-1-naphthyloxy)butyl bromide. This intermediate is then reacted with 4-methylpiperidine to form the desired product, which is then treated with oxalic acid to form the oxalate salt.
Applications De Recherche Scientifique
1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate has been extensively studied for its potential therapeutic applications. It has been shown to be a selective dopamine D4 receptor antagonist, which makes it a potential treatment for various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[4-(2-chloronaphthalen-1-yl)oxybutyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO.C2H2O4/c1-16-10-13-22(14-11-16)12-4-5-15-23-20-18-7-3-2-6-17(18)8-9-19(20)21;3-1(4)2(5)6/h2-3,6-9,16H,4-5,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVHSCKGUAWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=CC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)

![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)


